molecular formula C9H6ClN3O2 B1504144 Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate CAS No. 1220039-65-5

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate

Cat. No.: B1504144
CAS No.: 1220039-65-5
M. Wt: 223.61 g/mol
InChI Key: ZYOTXZCWBGAGRH-UHFFFAOYSA-N
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Description

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins and biomolecules involved in cellular signaling pathways, contributing to its potential as an anticancer agent .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which leads to the inhibition of CDK2 activity . This inhibition disrupts the phosphorylation of target proteins, ultimately affecting cell cycle progression and inducing apoptosis in cancer cells . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it may cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its biological activity. The compound’s metabolic pathways also influence its pharmacokinetics, including its absorption, distribution, and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to diffuse across cell membranes and accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects . This localization is essential for its inhibitory activity against CDK2 and other enzymes involved in cellular processes .

Properties

IUPAC Name

methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c1-15-9(14)8-12-6-4-11-3-2-5(6)7(10)13-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOTXZCWBGAGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CN=C2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680964
Record name Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-65-5
Record name Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.